silane CAS No. 923014-12-4](/img/structure/B14180491.png)
[5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane is an organic compound that features a furan ring, a conjugated diene system, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Conjugated Diene System: The conjugated diene system can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the diene-furan compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Saturated or partially saturated dienes.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring, conjugated diene system, and trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane: Unique due to the combination of furan, diene, and silyl groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different functional groups and applications.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.
Eigenschaften
CAS-Nummer |
923014-12-4 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
[5-(furan-2-yl)-3-methylpenta-2,4-dienyl]-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-12(9-11-15(2,3)4)7-8-13-6-5-10-14-13/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
KJGXQTBNJYFMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC[Si](C)(C)C)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
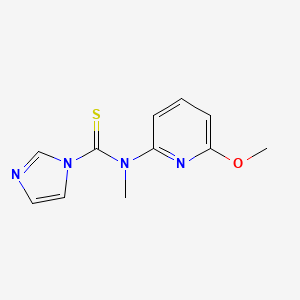
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
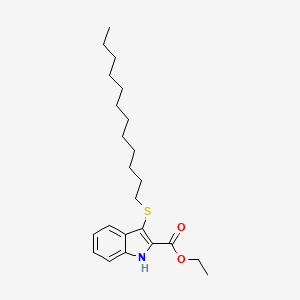
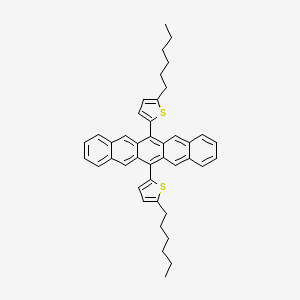
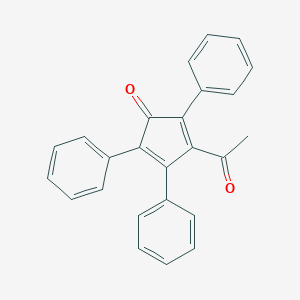
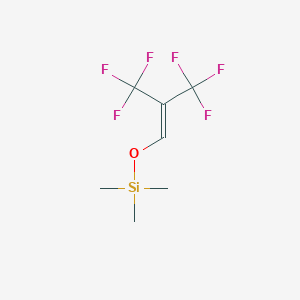
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
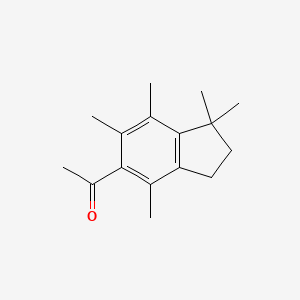
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
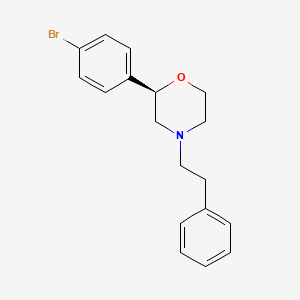
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
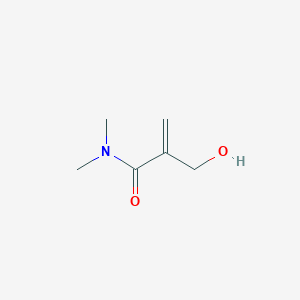
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
